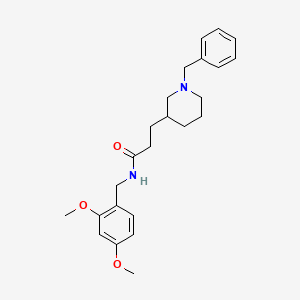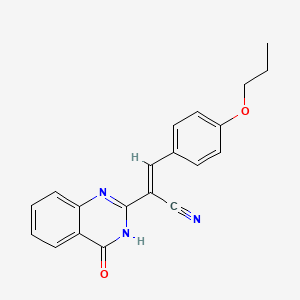![molecular formula C17H19N3O2 B5969419 N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide, also known as MLN8237, is a synthetic small molecule inhibitor that targets Aurora kinase A. Aurora kinase A is a serine/threonine kinase that plays an important role in mitosis and cell division. MLN8237 has been extensively studied for its potential use in cancer therapy.
Mécanisme D'action
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide targets Aurora kinase A by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide has also been shown to inhibit tumor growth and metastasis in various types of cancer. N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide is a potent and selective inhibitor of Aurora kinase A, making it a valuable tool for studying the biological functions of Aurora kinase A. However, N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide is a synthetic small molecule inhibitor and may have off-target effects that need to be carefully evaluated. In addition, N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide is not suitable for studying the physiological functions of Aurora kinase A, as it completely inhibits the kinase activity.
Orientations Futures
For N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers that can predict the response to N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide, and the development of combination therapies that can enhance the anticancer activity of N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide. In addition, further studies are needed to understand the physiological functions of Aurora kinase A and its potential role in disease pathogenesis.
Méthodes De Synthèse
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis involves a series of chemical reactions that start with the reaction of 2-methyl-5-nitrophenyl isocyanate with aniline to form the intermediate compound, N-(2-methyl-5-nitrophenyl)aniline. The intermediate compound is then reacted with N-(tert-butoxycarbonyl)-L-asparagine to form the final product, N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide.
Applications De Recherche Scientifique
N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide has been extensively studied for its potential use in cancer therapy. Aurora kinase A is overexpressed in many types of cancer, and inhibition of Aurora kinase A has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide has been tested in preclinical models of various cancers, including breast cancer, lung cancer, and leukemia, and has shown promising results.
Propriétés
IUPAC Name |
N-[2-methyl-5-(phenylcarbamoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-16(21)20-15-11-14(10-9-12(15)2)19-17(22)18-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIMOKZCIHUKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5969339.png)
![3-[(cycloheptylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5969344.png)
![6-(4-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5969349.png)
![N-[3-(1-hydroxyethyl)phenyl]-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969370.png)
![5-(4-methoxybenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5969375.png)
![N-methyl-5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5969380.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5969386.png)

![N-{[1-(9H-fluoren-2-ylmethyl)-3-piperidinyl]methyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5969408.png)
![methyl 2-[({6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl}carbonyl)amino]-3-methylpentanoate](/img/structure/B5969411.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)
![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5969434.png)
